Fluorine-Induced Modulation of Lipophilicity (LogP) vs. Non-Fluorinated Parent Scaffold
The introduction of a single fluorine atom at the 6-position of the tetrahydronaphthalene ring system increases the compound's lipophilicity relative to the unsubstituted 1,2,3,4-tetrahydronaphthalen-1-amine, as reflected in computed LogP values. This shift in lipophilicity is a key determinant of membrane permeability and protein binding in drug discovery contexts [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 2.21 (average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
| Comparator Or Baseline | 1,2,3,4-tetrahydronaphthalen-1-amine (unsubstituted): LogP = 2.09 (chembase.cn) |
| Quantified Difference | ΔLogP ≈ +0.12 |
| Conditions | Computed values from multiple prediction algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) for the target compound ; chembase.cn reported value for the comparator [1]. |
Why This Matters
Even a modest increase in LogP can significantly impact passive membrane diffusion and off-target binding, making the fluorinated analog a distinct entity for SAR studies requiring precise control over hydrophobicity.
- [1] Chembase. (1S)-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 23357-46-2) Properties. View Source
